Terfenadine-d3

Description

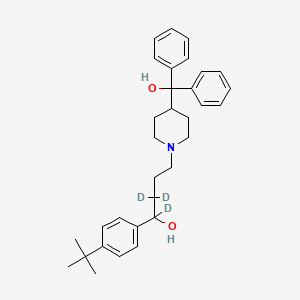

Structure

3D Structure

Properties

Molecular Formula |

C32H41NO2 |

|---|---|

Molecular Weight |

474.7 g/mol |

IUPAC Name |

1-(4-tert-butylphenyl)-1,2,2-trideuterio-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol |

InChI |

InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/i15D2,30D |

InChI Key |

GUGOEEXESWIERI-AKOBIBDASA-N |

Isomeric SMILES |

[2H]C([2H])(CCN1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C([2H])(C4=CC=C(C=C4)C(C)(C)C)O |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Terfenadine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Terfenadine-d3, a deuterated analog of the second-generation antihistamine, Terfenadine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard in pharmacokinetic studies or in other research applications. The inclusion of deuterium atoms provides a distinct mass signature for mass spectrometry-based detection, without significantly altering the compound's chemical and physical behavior.

Core Physicochemical Properties

The physicochemical properties of this compound are nearly identical to those of its non-deuterated counterpart, Terfenadine, with the exception of a slightly higher molecular weight due to the presence of three deuterium atoms. The data presented below is a compilation from various sources, with properties of Terfenadine used as a close proxy where specific data for the deuterated form is not available.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol-d3 | |

| CAS Number | 192584-82-0 | [1][2] |

| Molecular Formula | C₃₂H₃₈D₃NO₂ | [1][2] |

| Molecular Weight | 474.69 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 146.5-148.5 °C (may exist in polymorphic forms with different melting points) | [3][4][5] |

| pKa (Strongest Basic) | 9.02 - 9.9 | [6][7] |

| LogP | 7.1 | [3] |

| Storage | -20°C, sealed and protected from moisture | [2] |

Table 2: Solubility of Terfenadine

The solubility of this compound is expected to be very similar to that of Terfenadine.

| Solvent | Solubility | Temperature |

| Water | 0.001 g/100 mL | 30 °C[5] |

| 0.0963 mg/L | 25 °C[3][6] | |

| Ethanol | 3.780 g/100 mL (37.8 mg/mL) | 30 °C[4][5] |

| ~0.25 mg/mL | ||

| Methanol | 3.750 g/100 mL (37.5 mg/mL) | 30 °C[4][5] |

| Hexane | 0.034 g/100 mL | 30 °C[5] |

| 0.1 M HCl | 0.012 g/100 mL | 30 °C[5] |

| 0.1 M Citric Acid | 0.110 g/100 mL | 30 °C[5] |

| 0.1 M Tartaric Acid | 0.045 g/100 mL | 30 °C[5] |

| DMSO | ~10 mg/mL | |

| Dimethylformamide (DMF) | ~10 mg/mL | |

| Chloroform | 50 mg/mL |

Experimental Protocols

Synthesis and Characterization of this compound

The synthesis of this compound typically involves the introduction of deuterium atoms into the Terfenadine molecule via catalytic hydrogen-deuterium exchange reactions.[1] This process utilizes deuterated reagents and solvents under controlled conditions to ensure selective incorporation of deuterium.

General Synthetic Approach:

-

Starting Material: Terfenadine or a suitable precursor.

-

Deuterium Source: A common method involves the use of a deuterated solvent such as D₂O or a deuterated acid/base catalyst.

-

Reaction Conditions: The reaction is typically stirred at a moderate temperature for an extended period to allow for the exchange of hydrogen atoms with deuterium atoms at specific positions in the molecule.

-

Purification: Following the reaction, the product is purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate this compound from the reaction mixture and any unreacted starting material.

Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are used to confirm the incorporation of deuterium atoms at the desired positions within the molecule. The disappearance or reduction of specific proton signals in the ¹H NMR spectrum and the appearance of corresponding deuterium signals in the ²H NMR spectrum provide evidence of successful deuteration.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the molecular weight of this compound, which should show an increase corresponding to the number of incorporated deuterium atoms (a +3 Da mass shift for this compound).[1] This technique also confirms the isotopic purity of the compound.

-

Chromatographic Purity: HPLC or liquid chromatography-mass spectrometry (LC-MS) is used to determine the chemical purity of the final product, which is critical for its use as an internal standard in quantitative analyses.[1]

Visualizations

Synthesis and Characterization Workflow

Caption: General workflow for the synthesis and characterization of this compound.

Mechanism of Action: Histamine H1 Receptor Antagonism

Terfenadine, and by extension this compound, functions as a peripherally-selective histamine H1 receptor antagonist.[1] It competes with histamine for binding to H1 receptors on various cells, thereby preventing the downstream signaling cascade that leads to allergic symptoms.

Caption: Signaling pathway of this compound as a histamine H1 receptor antagonist.

References

Terfenadine-d3 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action and application of terfenadine-d3 as an internal standard in bioanalytical methods. It is intended for researchers, scientists, and drug development professionals who are engaged in quantitative analysis of terfenadine or similar compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Core Principle: Isotopic Dilution

The use of this compound as an internal standard (IS) is rooted in the principle of isotopic dilution. In this technique, a known quantity of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the earliest stage of analysis. This compound is chemically identical to terfenadine, with the exception that three of its hydrogen atoms have been replaced with deuterium atoms. This results in a molecule with a higher molecular weight (+3 Daltons) that can be distinguished from the endogenous analyte by a mass spectrometer.

Because this compound has virtually identical physicochemical properties to terfenadine, it experiences the same variations during sample preparation, chromatography, and ionization. By measuring the ratio of the analyte's signal to the internal standard's signal, any losses or variations encountered during the analytical process can be effectively normalized, leading to highly accurate and precise quantification.[1][2]

Mechanism of Action in LC-MS/MS

In a typical LC-MS/MS workflow, the sample containing both terfenadine and the added this compound is first subjected to chromatographic separation. Due to their nearly identical chemical properties, both compounds co-elute from the liquid chromatography (LC) column at approximately the same retention time.[2]

Following separation, the eluent is introduced into the mass spectrometer. In the ion source, both molecules are ionized, typically forming protonated molecular ions, [M+H]+. These precursor ions are then selected in the first quadrupole of a triple quadrupole mass spectrometer and fragmented in the collision cell. Specific product ions for both terfenadine and this compound are then monitored in the third quadrupole.

The key to the method is the mass difference between the two molecules. The mass spectrometer can differentiate between the precursor and product ions of terfenadine and this compound, allowing for their independent detection and quantification.

Data Presentation: Quantitative Parameters

The following tables summarize the key quantitative data for the use of this compound as an internal standard in the analysis of terfenadine.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Terfenadine | 472.2 | 436.2 |

| This compound | 475.2 (inferred) | 439.2 or 436.2 (inferred) |

Table 1: Mass Spectrometric Parameters. The precursor and product ions are crucial for setting up the multiple reaction monitoring (MRM) method on the mass spectrometer.[3] The values for this compound are inferred based on the known +3 Da mass shift from the deuteration.

| Parameter | Value |

| Typical Concentration Range | 1 - 100 ng/mL |

| Calibration Curve Range for Terfenadine | 0.1 - 5.0 ng/mL |

Table 2: Typical Concentrations. The concentration of the internal standard should be consistent across all samples and calibration standards.[4][5]

Experimental Protocols

A detailed methodology for the analysis of terfenadine in human plasma using this compound as an internal standard is provided below.

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for the extraction of terfenadine from biological matrices.[4]

-

Aliquoting: To 1.0 mL of human plasma in a polypropylene tube, add a known concentration of this compound internal standard solution (e.g., 50 µL of a 100 ng/mL solution).

-

Vortexing: Vortex the samples for 10 seconds to ensure thorough mixing.

-

Basification: Add 100 µL of 1 M sodium hydroxide to each sample and vortex for another 10 seconds.

-

Extraction: Add 5.0 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

-

Agitation: Vortex the samples for 5 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and vortex for 30 seconds.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical chromatographic and mass spectrometric conditions.

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Terfenadine: 472.2 → 436.2

-

This compound: 475.2 → 439.2 (or 436.2)

-

-

Collision Energy: Optimized for the specific instrument and transitions.

-

Dwell Time: 100-200 ms per transition.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: Workflow of Isotopic Dilution using this compound.

Caption: Principle of Internal Standard Correction.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. Determination of terfenadine concentration in human plasma by LCMS [manu41.magtech.com.cn]

- 4. Development and validation of an LC-MS-MS method for the determination of terfenadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

Terfenadine-d3: A Technical Guide to Chemical Structure and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and isotopic purity of Terfenadine-d3, a deuterated analog of the antihistamine Terfenadine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and other applications where a stable isotope-labeled internal standard is required.

Chemical Structure and Identification

This compound is a synthetic derivative of Terfenadine in which three hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass difference, facilitating its use as an internal standard in mass spectrometry-based assays.

Chemical Name: α-(4-(1,1-Dimethylethyl)phenyl)-4-(hydroxydiphenylmethyl)-1-piperidinebutanol-d3

CAS Number: 192584-82-0

Molecular Formula: C₃₂H₃₈D₃NO₂

Molecular Weight: 474.69 g/mol

The structural formula of this compound is identical to that of Terfenadine, with the deuterium atoms typically incorporated into the butyl chain. The exact position of deuteration can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotopic Purity

The isotopic purity of this compound is a critical parameter that ensures its suitability as an internal standard. It is typically determined by mass spectrometry, which can differentiate between the deuterated and non-deuterated forms of the molecule. High-resolution mass spectrometry (HRMS) is often employed to validate the molecular weight shift and assess the isotopic purity.[1] While batch-specific data is provided by suppliers on a certificate of analysis, a typical isotopic purity profile is presented below.

Table 1: Representative Isotopic Purity of this compound

| Isotopic Species | Mass Shift (Da) | Representative Abundance (%) |

| This compound | +3 | > 98% |

| Terfenadine-d2 | +2 | < 2% |

| Terfenadine-d1 | +1 | < 0.5% |

| Terfenadine-d0 | 0 | < 0.1% |

Note: The values presented are representative and may vary between different batches and suppliers. A batch-specific certificate of analysis should always be consulted for precise data.

Experimental Protocols

The analysis of this compound involves a combination of chromatographic and spectroscopic techniques to confirm its chemical identity, purity, and isotopic enrichment.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is suitable for determining the chemical purity of this compound and separating it from potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., phosphate buffer at a slightly acidic pH). The exact composition should be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 220 nm.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile and diluted to an appropriate concentration with the mobile phase.

-

Analysis: The sample is injected into the HPLC system, and the peak area of this compound is compared to that of a reference standard to determine chemical purity. Commercially available this compound typically has a chemical purity exceeding 99%.[1]

Mass Spectrometry (MS) for Isotopic Purity Determination

Mass spectrometry is the definitive technique for assessing the isotopic purity of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Mass Analysis: The instrument is operated in full scan mode to acquire the mass spectrum of the eluting this compound peak.

-

Data Analysis: The relative intensities of the ion signals corresponding to the different isotopic species (d0, d1, d2, d3) are measured. The isotopic purity is calculated from the relative peak areas of these ions. The mass difference of +3 Da between the deuterated and unlabeled compound provides clear analytical separation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

-

Experiments:

-

¹H NMR: The absence or reduced intensity of signals at specific chemical shifts compared to the spectrum of unlabeled Terfenadine confirms the location of deuterium substitution.

-

¹³C NMR: The carbon signals attached to deuterium atoms will show a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift.

-

²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei, providing a definitive confirmation of the labeling positions.

-

Diagrams

The following diagrams illustrate the relationship between Terfenadine and this compound, and a typical workflow for its analysis.

Caption: Logical relationship between Terfenadine and its deuterated analog.

References

Terfenadine-d3: A Technical Guide to Long-Term Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended long-term storage conditions for Terfenadine-d3. The information presented herein is critical for maintaining the integrity, purity, and performance of this stable isotope-labeled compound in research and development settings. The stability data for terfenadine is presented as a close surrogate for this compound, as deuteration is not expected to fundamentally alter the degradation pathways, although it may influence the rate of degradation.

Introduction to this compound

This compound is a deuterated analog of terfenadine, a second-generation antihistamine. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies due to its mass shift from the parent compound, allowing for precise quantification by mass spectrometry. As with any analytical standard, ensuring its stability over time is paramount for generating accurate and reproducible data.

Recommended Long-Term Storage Conditions

To ensure the long-term stability of this compound and prevent degradation, the following storage conditions are recommended:

-

Temperature: For long-term storage, it is advisable to store this compound at -20°C or below . Some sources even suggest storage at -80°C for radiolabeled compounds, a practice that can be extended to stable isotope-labeled compounds to minimize any potential for degradation.

-

Atmosphere: To prevent oxidative degradation, this compound should be stored under an inert atmosphere , such as nitrogen (N₂) or argon (Ar).

-

Light: The compound should be protected from light to prevent photolytic degradation. The use of amber or opaque vials is highly recommended.

-

Moisture: this compound should be stored in desiccated containers to prevent hygroscopic degradation, as amorphous forms of terfenadine have been observed to crystallize in the presence of high humidity over extended periods.

-

Physical Form: When stored as a solid, a crystalline form is preferable to an amorphous form to enhance stability.

Stability Profile of Terfenadine

The chemical stability of terfenadine has been investigated under various stress conditions, providing valuable insights into its degradation profile. These studies serve as a strong proxy for the stability of this compound.

Influence of Temperature and pH

A comparative study of terfenadine and its active metabolite, fexofenadine, revealed that terfenadine is more stable than fexofenadine under thermal stress across a range of pH values. The degradation of terfenadine was found to follow first-order kinetics.

Table 1: Percentage Degradation of Terfenadine at 70°C under Different pH Conditions

| pH Condition | Percentage Degradation |

| 1 M HCl | Significant Degradation |

| Buffer pH 4.0 | Moderate Degradation |

| Buffer pH 7.0 | Lower Degradation |

| 1 M NaOH | Significant Degradation |

Table 2: Kinetic Parameters for the Degradation of Terfenadine at 70°C

| pH Condition | Rate Constant (k) (min⁻¹) | Half-life (t₅₀) (min) | Shelf-life (t₉₀) (min) |

| 1 M HCl | > Fexofenadine | 3-6 times longer than Fexofenadine | 2-3 times longer than Fexofenadine |

| Buffer pH 4.0 | > Fexofenadine | 3-6 times longer than Fexofenadine | 2-3 times longer than Fexofenadine |

| 1 M NaOH | > Fexofenadine | 3-6 times longer than Fexofenadine | 2-3 times longer than Fexofenadine |

| Note: Specific numerical values for rate constants, half-life, and shelf-life were not provided in the summarized search results, but the relative stability compared to fexofenadine was highlighted. |

Photostability

Terfenadine has been shown to be sensitive to high doses of UV/VIS light, leading to degradation. The degradation process under photolytic stress also follows first-order kinetics.

Degradation Pathways

Forced degradation studies on terfenadine have helped to elucidate its primary degradation pathways. Understanding these pathways is crucial for identifying potential impurities that may arise during storage or in analytical samples.

The main degradation pathways for terfenadine include:

-

Metabolic Oxidation: The primary metabolic pathway of terfenadine is the oxidation of the tert-butyl group to form its active metabolite, fexofenadine. While this is a metabolic process, similar oxidative degradation can occur under certain storage conditions.

-

N-dealkylation: Cleavage of the bond between the nitrogen atom of the piperidine ring and the butyl chain.

-

C-hydroxylation: Introduction of a hydroxyl group on the molecule.

-

Oxidative Degradation: Under oxidative stress (e.g., exposure to hydrogen peroxide), the piperidine nitrogen can be oxidized to form an N-oxide derivative. This has been specifically identified for fexofenadine and is a likely degradation pathway for terfenadine as well.[1]

-

Acid Hydrolysis: Terfenadine is susceptible to degradation under acidic conditions.

Below is a diagram illustrating the key degradation pathways of terfenadine.

Caption: Key degradation pathways of this compound.

Experimental Protocols

The following are generalized experimental protocols for conducting stability and forced degradation studies on this compound, based on methodologies reported for terfenadine.

Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol, acetic acid, and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 1 M HCl) and heat at an elevated temperature (e.g., 70°C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 1 M NaOH) and heat at an elevated temperature (e.g., 70°C) for a defined period.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: Expose a solid sample or solution to dry heat at a high temperature.

-

Photodegradation: Expose a solution to UV/VIS light of a specified intensity and duration.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as LC-MS/MS, to separate and identify the parent compound and any degradation products.

Stability-Indicating Analytical Method

Objective: To develop a validated analytical method capable of quantifying the decrease in the concentration of this compound in the presence of its degradation products.

Typical Method:

-

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high selectivity and sensitivity, especially for stable isotope-labeled compounds. LC-UV can also be used.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

Detection: For LC-MS/MS, monitor specific parent-to-daughter ion transitions for this compound and its potential degradation products. For LC-UV, a suitable wavelength for detection is around 260 nm.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Below is a workflow diagram for a typical stability study.

Caption: Workflow for a comprehensive stability study.

Conclusion

The long-term stability of this compound is crucial for its application as an internal standard in quantitative bioanalysis. Adherence to proper storage conditions, including low temperature, protection from light and moisture, and an inert atmosphere, will ensure the integrity of the compound. While specific long-term stability data for this compound is not extensively published, the available data on terfenadine provides a solid foundation for understanding its stability profile and potential degradation pathways. For critical applications, it is recommended to perform periodic re-evaluation of the purity of the standard to ensure accurate and reliable results.

References

Solubility Profile of Terfenadine-d3 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide also details common experimental protocols for determining solubility and illustrates the metabolic pathway of Terfenadine, which is critical for understanding its pharmacology and the role of its deuterated analog in metabolic studies.

Core Data Presentation: Solubility of Terfenadine

The following tables summarize the quantitative solubility of Terfenadine in a range of organic solvents, collated from various scientific sources. The data is presented to facilitate easy comparison for solvent selection in research and development.

Table 1: Solubility of Terfenadine in Common Organic Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

| Dimethyl Sulfoxide (DMSO) | ~10 | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | 94 | 25 | |

| Dimethyl Formamide (DMF) | ~10 | Not Specified | [1] |

| Methanol | 37.5 | 30 | [2][3] |

| Ethanol | ~0.25 | Not Specified | [1] |

| Ethanol | 37.8 | 30 | [2][3] |

| Ethanol | 27 | 25 | |

| Hexane | 0.34 | 30 | [2][3] |

| Water | 0.01 | 30 | [2] |

| Water | Insoluble | Not Specified |

Table 2: Solubility of Terfenadine in Mixed Solvent Systems

| Solvent System | Solubility (mg/mL) | pH | Reference |

| DMF:PBS (1:1) | ~0.33 | 7.2 | [1] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The "shake-flask" method is a widely recognized and accepted protocol for establishing the thermodynamic solubility of a substance.

Principle of the Shake-Flask Method

This method involves adding an excess amount of the solid compound (the solute) to a specific volume of the solvent in a flask. The flask is then agitated (shaken) at a constant temperature for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved substance. Once equilibrium is achieved, the saturated solution is separated from the excess solid, typically by filtration or centrifugation, and the concentration of the dissolved solute in the filtrate or supernatant is determined using a suitable analytical technique.

Generalized Experimental Workflow

-

Preparation: An excess amount of Terfenadine-d3 is added to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask.

-

Equilibration: The mixture is agitated using a mechanical shaker or stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the sedimentation of the undissolved solid. The saturated supernatant is then carefully separated from the solid phase by centrifugation or filtration through a non-adsorptive filter (e.g., a 0.22 µm PTFE filter).

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the concentration of the dissolved compound. A calibration curve is generated using standard solutions of known concentrations to accurately determine the solubility.

-

UV-Vis Spectrophotometry: This method can be employed if the compound has a distinct chromophore. The absorbance of the saturated solution is measured at a specific wavelength, and the concentration is calculated using a predetermined calibration curve.

-

Mandatory Visualization: Metabolic Pathway of Terfenadine

Terfenadine is a prodrug that undergoes extensive first-pass metabolism, primarily by the cytochrome P450 enzyme CYP3A4, to its pharmacologically active metabolite, fexofenadine. Understanding this metabolic pathway is crucial for interpreting pharmacokinetic and drug-drug interaction studies.

Caption: Metabolic conversion of Terfenadine to its active metabolite, Fexofenadine, by the CYP3A4 enzyme.

References

The Synthesis of Terfenadine-d3: A Literature Review for Drug Development Professionals

An In-depth Technical Guide

This whitepaper provides a comprehensive review of the available scientific literature on the synthesis of Terfenadine-d3, a deuterated analog of the second-generation antihistamine, Terfenadine. Primarily utilized as an internal standard in bioanalytical studies, the synthesis of this compound is a critical component in the accurate quantification of Terfenadine and its metabolites in complex biological matrices. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of synthetic strategies, experimental protocols, and analytical characterization.

Introduction to Terfenadine and the Role of Deuteration

Terfenadine, a histamine H1 receptor antagonist, was widely used for the treatment of allergic rhinitis. It is a prodrug that is extensively metabolized in the liver to its active form, fexofenadine. To accurately study its pharmacokinetics and metabolism, a stable, isotopically labeled internal standard is essential for mass spectrometry-based bioanalytical methods. This compound serves this purpose, where the incorporation of deuterium atoms provides a distinct mass difference for mass spectrometric detection without significantly altering the chemical properties of the molecule.

The most commonly cited deuterated form is 1-(4-tert-butylphenyl)-1,2,2-trideuterio-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol , indicating the specific labeling on the butanol side chain.

Synthetic Approaches to this compound

The synthesis of this compound is primarily achieved through hydrogen-deuterium exchange reactions.[1] This method involves the substitution of hydrogen atoms with deuterium atoms at specific positions in the Terfenadine molecule. The general approach involves the use of deuterated reagents and solvents under controlled conditions to ensure selective and efficient labeling.

Based on the known synthesis of Terfenadine and general deuteration techniques, a plausible synthetic pathway can be proposed.

Proposed Synthetic Pathway

The synthesis would likely involve the preparation of a deuterated Grignard reagent or a deuterated ketone, which is then reacted with other precursors to construct the final this compound molecule.

Below is a logical workflow for a potential synthesis:

Caption: A logical workflow for the synthesis of this compound.

Experimental Considerations

Although a specific protocol is not publicly detailed, the following experimental parameters would be critical for a successful synthesis:

-

Choice of Deuterated Reagent: Deuterium oxide (D₂O), deuterated solvents (e.g., deuterated methanol, CD₃OD), or deuterium gas (D₂) in the presence of a catalyst are common choices for introducing deuterium.

-

Catalyst: A suitable catalyst, such as a precious metal catalyst (e.g., palladium on carbon), might be employed to facilitate the hydrogen-deuterium exchange.

-

Reaction Conditions: Temperature, pressure, and reaction time would need to be carefully optimized to achieve the desired level of deuteration without causing unwanted side reactions or degradation of the molecule.

-

Purification: The final product would require purification to remove any unreacted starting materials, non-deuterated Terfenadine, and other impurities. Techniques such as column chromatography or recrystallization would likely be used.

-

Characterization: Extensive analytical characterization is necessary to confirm the identity, purity, and extent of deuteration of the final product.

Quantitative Data and Characterization

As this compound is primarily a reference standard, its purity and isotopic enrichment are of utmost importance. The following table summarizes the key analytical data that would be expected for a synthesized batch of this compound.

| Parameter | Expected Value/Technique |

| Chemical Purity | >98% (determined by HPLC-UV or LC-MS) |

| Isotopic Purity (d3) | >99% (determined by Mass Spectrometry) |

| Molecular Weight | C₃₂H₃₈D₃NO₂ |

| Exact Mass | (Varies based on specific deuteration pattern) |

| ¹H NMR | Consistent with the structure of Terfenadine, with reduced signal intensity or absence of signals at deuterated positions. |

| ¹³C NMR | Consistent with the structure of Terfenadine. |

| Mass Spectrum (MS) | A molecular ion peak corresponding to the mass of this compound. |

Signaling Pathways and Experimental Workflows

The primary application of this compound is within the workflow of bioanalytical method development and validation for the quantification of Terfenadine in biological samples.

Caption: Bioanalytical workflow using this compound as an internal standard.

Conclusion

The synthesis of this compound is a crucial enabling step for the robust bioanalysis of Terfenadine. While detailed, publicly available protocols are scarce, the synthesis is understood to proceed via hydrogen-deuterium exchange reactions. The successful production of high-purity this compound requires careful control of reaction conditions and thorough analytical characterization to ensure its suitability as an internal standard. Further research and publication of detailed synthetic methods would be beneficial to the wider scientific community involved in drug metabolism and pharmacokinetic studies.

References

The Biological Activity of Deuterated Terfenadine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biological activity of terfenadine and explores the anticipated impact of deuteration on its pharmacokinetic and pharmacodynamic properties. Terfenadine, a second-generation antihistamine, was withdrawn from the market due to cardiotoxicity associated with the parent compound. Its active metabolite, fexofenadine, is a safe and effective antihistamine. The strategic replacement of hydrogen with deuterium atoms in drug molecules is a known strategy to favorably alter their metabolic profiles. This guide will delve into the known biological activities of terfenadine and fexofenadine, and, based on established principles of drug deuteration, project the potential effects on deuterated terfenadine analogs. Due to the proprietary nature of pharmaceutical research and development, specific quantitative data on deuterated terfenadine compounds is not extensively available in the public domain. This document, therefore, synthesizes existing knowledge to provide a robust theoretical framework.

Introduction to Terfenadine and the Rationale for Deuteration

Terfenadine is a selective peripheral H1 histamine receptor antagonist that was widely used for the treatment of allergic rhinitis.[1] It is a prodrug that undergoes rapid and extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its pharmacologically active carboxylic acid metabolite, fexofenadine.[2][3] Fexofenadine is also a potent H1 receptor antagonist but, crucially, does not exhibit the cardiotoxic effects associated with terfenadine.[4]

The cardiotoxicity of terfenadine stems from its ability to block the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to a prolongation of the QT interval and potentially fatal cardiac arrhythmias, such as Torsades de Pointes.[2][5][6] This toxicity is concentration-dependent and becomes a significant risk when the metabolism of terfenadine is inhibited, leading to elevated plasma concentrations of the parent drug.[6]

Deuteration, the substitution of hydrogen with its stable isotope deuterium, can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[7] By strategically placing deuterium at sites of metabolism, the rate of metabolic conversion can be slowed, leading to:

-

Increased plasma exposure (AUC) and half-life of the parent drug.

-

Reduced formation of metabolites.

-

Potentially altered safety and efficacy profiles.

For terfenadine, deuteration presents a compelling strategy to potentially reduce the rate of its metabolism, thereby altering the pharmacokinetic profile and influencing its biological activity and safety.

Metabolic Pathways of Terfenadine

The primary metabolic pathway of terfenadine involves the oxidation of the tert-butyl methyl group to form hydroxymethylterfenadine, which is then further oxidized to the carboxylic acid metabolite, fexofenadine. A secondary N-dealkylation pathway also exists. CYP3A4 is the major enzyme responsible for the initial oxidative metabolism of terfenadine.[3] Studies have also indicated some involvement of CYP2D6 in the metabolism of terfenadine.[8]

Quantitative Data on Biological Activity

While specific quantitative data for deuterated terfenadine is not publicly available, the following tables summarize the known data for terfenadine and fexofenadine. This information provides a baseline for predicting the effects of deuteration.

Table 1: Pharmacokinetic Parameters of Terfenadine and Fexofenadine (in humans)

| Parameter | Terfenadine | Fexofenadine | Reference(s) |

| Time to Peak (Tmax) | ~1.3 hours | 1-3 hours | [9][10] |

| Max Concentration (Cmax) | ~1.54 ng/mL (single 120 mg dose) | ~142 ng/mL (single 60 mg dose) | [9][10] |

| Area Under the Curve (AUC) | Highly variable | Proportional to dose | [9] |

| Elimination Half-life (t1/2) | ~15.1 hours | 14 hours | [4][9] |

| Oral Bioavailability | Low and variable | ~33% | [9] |

| Protein Binding | ~70% | 60-70% | [2][4] |

Table 2: In Vitro Activity of Terfenadine and Fexofenadine

| Assay | Terfenadine | Fexofenadine | Reference(s) |

| hERG Channel Inhibition (IC50) | ~204 nM | >10 µM | [5] |

| CYP3A4 Inhibition (IC50) | ~23 µM | Not a significant inhibitor | [11] |

| CYP2D6 Inhibition (IC50) | 14-27 µM | Not a significant inhibitor | |

| Histamine H1 Receptor Binding | Potent antagonist | Potent antagonist | [1] |

Anticipated Effects of Deuteration on Terfenadine's Biological Activity

Based on the principles of deuterated drugs, the following effects on the biological activity of deuterated terfenadine can be anticipated:

-

Pharmacokinetics: Deuteration at the metabolically active sites (e.g., the tert-butyl group) is expected to slow down the rate of metabolism by CYP3A4. This would likely lead to:

-

An increase in the plasma concentration (Cmax) and overall exposure (AUC) of the parent deuterated terfenadine.

-

A prolonged elimination half-life (t1/2) of the parent deuterated terfenadine.

-

A decrease in the rate of formation and potentially the overall exposure to the fexofenadine metabolite.

-

-

Pharmacodynamics and Safety:

-

Increased hERG Channel Blockade: A higher and more sustained plasma concentration of the parent deuterated terfenadine would likely result in a greater and more prolonged blockade of the hERG potassium channel, potentially increasing the risk of cardiotoxicity .

-

Antihistaminic Activity: The antihistaminic effect is primarily attributed to the fexofenadine metabolite. A reduced formation of fexofenadine could potentially lead to a diminished therapeutic effect , unless the parent deuterated terfenadine itself possesses significant H1 receptor antagonist activity in vivo.

-

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of deuterated terfenadine are not available in the public literature. However, based on standard methodologies in drug metabolism and pharmacology, the following experimental workflows would be employed to characterize these compounds.

In Vitro Metabolic Stability Assay

This assay is crucial to determine the rate at which the deuterated compound is metabolized by liver enzymes.

Methodology:

-

Preparation: A solution of the deuterated terfenadine compound is prepared. Human liver microsomes (HLMs) are thawed and diluted in a phosphate buffer. A solution of the cofactor NADPH is also prepared.

-

Incubation: The deuterated terfenadine and HLMs are pre-incubated at 37°C. The reaction is initiated by the addition of NADPH. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: The reaction in each aliquot is stopped (quenched) with a solvent like acetonitrile. The samples are centrifuged to precipitate proteins. The supernatant is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent deuterated terfenadine.

-

Data Analysis: The concentration of the deuterated terfenadine over time is plotted, and the in vitro half-life and intrinsic clearance are calculated.

hERG Channel Patch-Clamp Assay

This electrophysiology assay directly measures the inhibitory effect of the compound on the hERG potassium channel.

Methodology:

-

Cell Culture: A stable cell line, such as Human Embryonic Kidney (HEK293) cells, is genetically engineered to express the hERG potassium channel.

-

Electrophysiology: A single cell is selected, and a glass micropipette is used to form a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration). This allows for the control of the cell's membrane potential and the measurement of ion channel currents.

-

Compound Application: A baseline hERG current is recorded. The deuterated terfenadine compound is then applied to the cell at increasing concentrations.

-

Data Analysis: The degree of inhibition of the hERG current at each concentration is measured. This data is used to generate a concentration-response curve and calculate the half-maximal inhibitory concentration (IC50) value, which represents the potency of the compound as a hERG channel blocker.

Signaling Pathways

The primary signaling pathway for the antihistaminic effect of terfenadine's active metabolite, fexofenadine, involves the blockade of the histamine H1 receptor. Histamine, released from mast cells during an allergic response, binds to H1 receptors on various cells, leading to symptoms like itching, sneezing, and vasodilation. Fexofenadine competitively inhibits this binding.

Conclusion

The deuteration of terfenadine represents a fascinating case study in medicinal chemistry, highlighting the potential to modulate the pharmacokinetic and safety profile of a known drug. While specific experimental data on deuterated terfenadine analogs is not publicly available, a thorough understanding of terfenadine's metabolism and the principles of kinetic isotope effects allows for strong predictions about their biological activity. It is anticipated that deuteration would slow the metabolism of terfenadine, leading to increased exposure to the parent compound and a corresponding increase in the risk of cardiotoxicity. This would likely overshadow any potential benefits of altered pharmacokinetics. The development of fexofenadine, the non-cardiotoxic active metabolite, has largely rendered the pursuit of a safer deuterated terfenadine a less viable therapeutic strategy. Future research in this area would require a careful balancing of metabolic stability and the inherent toxicities of the parent molecule.

References

- 1. Inhibition of terfenadine metabolism in vitro by azole antifungal agents and by selective serotonin reuptake inhibitor antidepressants: relation to pharmacokinetic interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioscientia.de [bioscientia.de]

- 3. Terfenadine, the first non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Terfenadine metabolism in human liver. In vitro inhibition by macrolide antibiotics and azole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ec.europa.eu [ec.europa.eu]

- 7. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A Randomized Phase 1 Evaluation of Deupirfenidone, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Population pharmacokinetics of terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Terfenadine-d3 in the Study of Histamine H1 Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Terfenadine and its deuterated isotopologue, Terfenadine-d3, in the context of histamine H1 receptor antagonism research. Terfenadine, a second-generation antihistamine, acts as a potent and selective antagonist of the histamine H1 receptor. While its clinical use has been discontinued due to off-target cardiac effects, it remains a valuable tool in preclinical research. This guide details the mechanism of action of Terfenadine, the critical role of this compound as an internal standard in pharmacokinetic and metabolic studies, and provides comprehensive experimental protocols for key assays in histamine H1 receptor research. Quantitative pharmacological data are presented in structured tables, and key cellular signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the application of these compounds in drug discovery and development.

Introduction: Terfenadine and the Histamine H1 Receptor

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in allergic and inflammatory responses. Upon activation by histamine, the H1 receptor initiates a signaling cascade that leads to the characteristic symptoms of allergy, such as itching, vasodilation, and bronchial constriction. Antagonists of the H1 receptor, commonly known as antihistamines, are a cornerstone in the treatment of allergic conditions.

Terfenadine is a potent and selective antagonist of the histamine H1 receptor[1][2]. It effectively competes with histamine for binding to the H1 receptor, thereby preventing its activation and downstream signaling[3]. Terfenadine is a prodrug, meaning it is metabolized in the body to its active form, fexofenadine[3]. This metabolic conversion is primarily carried out by the cytochrome P450 enzyme CYP3A4[4][5]. Due to interactions with this enzyme and the potential for cardiac side effects (QT prolongation) at high concentrations, Terfenadine has been largely replaced in clinical practice by its active metabolite, fexofenadine[6]. However, its well-characterized pharmacology makes it a valuable research tool.

The Role of this compound: A Stable Isotope-Labeled Standard

In the study of drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled compounds are indispensable tools[7][8][9]. This compound is a deuterated version of Terfenadine, where three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling does not significantly alter the compound's chemical properties or its interaction with the histamine H1 receptor. Its primary and critical role is as an internal standard in bioanalytical methods, most commonly liquid chromatography-mass spectrometry (LC-MS)[7][10].

The use of a stable isotope-labeled internal standard like this compound allows for highly accurate and precise quantification of Terfenadine in biological samples (e.g., plasma, urine)[7]. Because this compound is chemically identical to Terfenadine, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, due to the mass difference, it can be distinguished from the unlabeled drug, enabling ratiometric analysis that corrects for variations in sample preparation and instrument response.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Terfenadine. Data for this compound's direct receptor interaction is not available as it is primarily used as an analytical standard.

Table 1: In Vitro Pharmacology of Terfenadine

| Parameter | Receptor/Channel | Species/System | Value | Reference |

| IC50 | KV11.1 (hERG) | - | 204 nM | [1] |

| IC50 | Kir6 (KATP) | - | 1.2 µM | [1] |

| IC50 | Delayed Rectifier K+ Current (IKr) | Guinea Pig Ventricular Myocytes | 50 nM | [1] |

| Ki (Binding Affinity) | Histamine H1 Receptor | Human | Data not consistently available in searches | |

| pA2 (Functional Antagonism) | Histamine H1 Receptor | Various | Data not consistently available in searches |

Table 2: Pharmacokinetic Parameters of Terfenadine in Humans (Single Oral Dose)

| Parameter | Value | Unit | Conditions | Reference |

| Tmax (Time to Peak Plasma Concentration) | 1.3 | hours | 120 mg single dose | [11] |

| Cmax (Peak Plasma Concentration) | 1.54 | ng/mL | 120 mg single dose | [11] |

| t1/2 (Elimination Half-life) | 15.1 | hours | 120 mg single dose | [11] |

| Cl/F (Apparent Oral Clearance) | 4.42 x 103 | L/hr | 120 mg single dose, population mean | [11] |

| Vd/F (Apparent Volume of Distribution) | 89.8 x 103 | L | 120 mg single dose, population mean | [11] |

Note: Pharmacokinetic parameters for Terfenadine can be highly variable due to extensive first-pass metabolism.

Key Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Activation of the histamine H1 receptor by histamine initiates a well-defined signaling cascade within the cell. This pathway is central to the physiological effects of histamine and is the primary target of H1 receptor antagonists like Terfenadine.

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Workflow: Pharmacokinetic Analysis using this compound

This workflow illustrates the use of this compound as an internal standard for the quantification of Terfenadine in a biological sample using LC-MS.

Caption: Pharmacokinetic Analysis Workflow.

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., Terfenadine) for the histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the histamine H1 receptor.

Materials:

-

Membrane preparation from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-Pyrilamine (a potent H1 antagonist).

-

Test compound (e.g., Terfenadine).

-

Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Total Binding: To designated wells, add a known concentration of [3H]-Pyrilamine (typically at or below its Kd).

-

Non-specific Binding: To designated wells, add [3H]-Pyrilamine and a high concentration of the non-specific binding control.

-

Competitive Binding: To the remaining wells, add [3H]-Pyrilamine and serial dilutions of the test compound (Terfenadine).

-

Reaction Initiation: Add the cell membrane preparation to all wells to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Functional Assay

This protocol describes a functional assay to measure the ability of an antagonist (e.g., Terfenadine) to inhibit histamine-induced calcium mobilization in cells expressing the H1 receptor.

Objective: To determine the potency of an antagonist in inhibiting the H1 receptor-mediated intracellular calcium increase.

Materials:

-

Cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Histamine (agonist).

-

Test compound (e.g., Terfenadine).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES.

-

Pluronic F-127.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capabilities and liquid handling for compound addition.

Procedure:

-

Cell Plating: Seed the H1 receptor-expressing cells into the microplates and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in assay buffer. Pluronic F-127 can be added to aid in dye solubilization.

-

Remove the cell culture medium and add the dye loading solution to the cells.

-

Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.

-

-

Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Compound Pre-incubation: Add serial dilutions of the test compound (Terfenadine) or vehicle control to the appropriate wells and incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader and begin kinetic reading of the baseline fluorescence.

-

After establishing a stable baseline, add a pre-determined concentration of histamine (typically the EC80) to all wells to stimulate the cells.

-

Continue to record the fluorescence intensity over time to capture the calcium mobilization.

-

-

Data Analysis:

-

The increase in fluorescence intensity upon histamine stimulation corresponds to the increase in intracellular calcium.

-

Determine the magnitude of the calcium response (e.g., peak fluorescence or area under the curve) for each well.

-

Plot the percentage of inhibition of the histamine response against the logarithm of the antagonist concentration.

-

Determine the IC50 of the antagonist from the resulting dose-response curve.

-

Conclusion

Terfenadine remains a significant pharmacological tool for the in vitro and in vivo investigation of histamine H1 receptor antagonism. Its deuterated analog, this compound, serves a crucial, albeit different, role as a stable isotope-labeled internal standard, enabling precise and accurate quantification of Terfenadine in complex biological matrices. This is fundamental for robust pharmacokinetic and metabolism studies. A thorough understanding of the distinct applications of both Terfenadine and this compound, coupled with the appropriate experimental methodologies, is essential for researchers in the field of antihistamine drug discovery and development. The data and protocols provided in this guide offer a comprehensive resource for the scientific community engaged in this area of research.

References

- 1. Terfenadine | Histamine H1 Receptor Antagonists: R&D Systems [rndsystems.com]

- 2. The effect of histamine-H1 receptor antagonism with terfenadine on concentration-related AMP-induced bronchoconstriction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Terfenadine | C32H41NO2 | CID 5405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. metsol.com [metsol.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Differences Between Terfenadine and Terfenadine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key distinctions between Terfenadine and its deuterated analog, Terfenadine-d3. The document delves into their structural differences, metabolic pathways, and the resulting pharmacokinetic implications, offering valuable insights for researchers in drug development and metabolism.

Introduction: The Significance of Deuteration in Drug Development

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, resulting in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle atomic substitution can have profound effects on a drug molecule's metabolic fate, a phenomenon known as the kinetic isotope effect (KIE).[1] By strategically replacing hydrogen atoms at sites of metabolism with deuterium, it is possible to slow down the rate of metabolic reactions, thereby altering the pharmacokinetic profile of a drug.[2] This approach, often termed "metabolic switching," can lead to an increased half-life, enhanced bioavailability, and a potential reduction in the formation of toxic metabolites.[3] this compound serves as a classic example of a deuterated analog used primarily as an internal standard in bioanalytical assays due to its mass shift and similar chemical properties to the parent drug.

Structural and Physicochemical Properties

The foundational difference between Terfenadine and this compound lies in their isotopic composition. This compound is a synthetically modified version of Terfenadine where three hydrogen atoms on the t-butyl group have been replaced with deuterium atoms.

| Property | Terfenadine | This compound | Reference |

| Molecular Formula | C₃₂H₄₁NO₂ | C₃₂H₃₈D₃NO₂ | [4] |

| Molar Mass | ~471.7 g/mol | ~474.7 g/mol | [4] |

| Chemical Structure | α-[4-(1,1-dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol | α-[4-(1,1-dimethylethyl-d3)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol | [4] |

The introduction of deuterium atoms results in a predictable increase in the molecular weight of this compound, which is the basis for its use as an internal standard in mass spectrometry-based bioanalysis. Other physicochemical properties such as pKa, logP, and solubility are generally considered to be very similar between the two compounds and are not expected to significantly influence their pharmacological activity directly.

Metabolic Pathways and the Kinetic Isotope Effect

Terfenadine undergoes extensive and rapid first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[5][6] This metabolic process is crucial as Terfenadine itself is a pro-drug and is converted to its pharmacologically active metabolite, fexofenadine.[4] However, unmetabolized Terfenadine is known to be cardiotoxic, as it can block the hERG potassium channel, leading to potentially fatal cardiac arrhythmias.[7]

The primary metabolic pathway involves the oxidation of the t-butyl group, a reaction that is a rate-limiting step in its clearance.

The deuteration of the t-butyl group in this compound directly impacts this key metabolic step. The stronger C-D bond is more resistant to cleavage by CYP3A4 compared to the C-H bond. This resistance leads to a slower rate of metabolism for this compound, a direct consequence of the kinetic isotope effect.

Pharmacokinetic Profiles: A Comparative Overview

The use of this compound as an internal standard in pharmacokinetic studies underscores the subtle yet significant differences in its behavior in biological systems.[8]

| Parameter | Terfenadine | This compound (Expected) | Rationale |

| Rate of Metabolism | High | Lower | Kinetic Isotope Effect slows C-D bond cleavage by CYP3A4.[1] |

| Plasma Half-life (t½) | Short (as parent drug) | Longer | Slower metabolism leads to prolonged presence in circulation. |

| Clearance (CL) | High | Lower | Reduced metabolic rate decreases the rate of elimination. |

| Bioavailability (F) | Low (as parent drug) | Potentially Higher | Slower first-pass metabolism could lead to more parent drug reaching systemic circulation. |

It is important to note that while these differences are predicted based on well-established scientific principles, the magnitude of the kinetic isotope effect in vivo can be complex and is not always predictable without direct experimental comparison.[2]

Experimental Protocols

In Vitro Metabolic Stability Assay

This protocol outlines a general procedure for comparing the metabolic stability of Terfenadine and this compound in human liver microsomes.

Objective: To determine the rate of disappearance of Terfenadine and this compound when incubated with human liver microsomes.

Materials:

-

Terfenadine and this compound stock solutions (e.g., 1 mM in DMSO)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN) for quenching the reaction

-

Internal standard (e.g., a structurally unrelated compound)

-

LC-MS/MS system

Procedure:

-

Prepare incubation mixtures in duplicate or triplicate for each compound and time point.

-

To a microcentrifuge tube, add phosphate buffer, HLM, and the test compound (Terfenadine or this compound) to achieve a final concentration (e.g., 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Analyze the samples to quantify the remaining parent compound at each time point.

-

Calculate the percentage of parent compound remaining over time and determine the in vitro half-life (t½).

LC-MS/MS Bioanalytical Method

This protocol describes a general method for the simultaneous quantification of Terfenadine and this compound in a biological matrix (e.g., plasma).

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Terfenadine, using this compound as the internal standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Terfenadine: Q1 (e.g., m/z 472.3) -> Q3 (e.g., m/z 436.3)

-

This compound (IS): Q1 (e.g., m/z 475.3) -> Q3 (e.g., m/z 439.3)

-

Sample Preparation (Example using Protein Precipitation):

-

To 50 µL of plasma sample, add 150 µL of acetonitrile containing this compound (internal standard).

-

Vortex to mix and precipitate proteins.

-

Centrifuge at high speed.

-

Transfer the supernatant to a clean plate or vial for injection onto the LC-MS/MS system.

Conclusion

The primary distinction between Terfenadine and this compound is the isotopic substitution of hydrogen with deuterium at a key metabolic site. This modification is expected to significantly slow down the rate of metabolism of this compound due to the kinetic isotope effect. While this makes this compound an ideal internal standard for bioanalytical methods, it also highlights the potential of deuteration as a strategy to modulate the pharmacokinetic properties of drugs. For researchers and drug development professionals, understanding these core differences is essential for the accurate interpretation of bioanalytical data and for exploring the therapeutic potential of deuterated compounds. Further direct comparative studies would be beneficial to precisely quantify the impact of deuteration on the pharmacokinetics of Terfenadine.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioscientia.de [bioscientia.de]

- 4. Terfenadine | C32H41NO2 | CID 5405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Population pharmacokinetics of terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Development and validation of an LC-MS-MS method for the determination of terfenadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Terfenadine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of terfenadine in human plasma. The method utilizes a stable isotope-labeled internal standard, Terfenadine-d3, to ensure high accuracy and precision. A straightforward solid-phase extraction (SPE) procedure is employed for sample cleanup, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and drug monitoring in a research setting.

Introduction

Terfenadine is a second-generation antihistamine that was widely used for the treatment of allergic conditions. It is a prodrug that is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its active metabolite, fexofenadine.[1][2] Due to potential cardiac side effects at high concentrations, the parent drug is no longer widely marketed, but it remains a valuable tool in drug metabolism and pharmacokinetic research as a model compound.[3] Accurate and reliable quantification of terfenadine in biological matrices is crucial for these studies. This application note describes a detailed protocol for the determination of terfenadine in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental

Materials and Reagents

-

Terfenadine (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (≥99% purity)

-

Human plasma (K2-EDTA as anticoagulant)

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve terfenadine and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the terfenadine primary stock solution in 50:50 (v/v) methanol:water to create a series of working standard solutions for the calibration curve.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to obtain a final concentration of 100 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 100 µL of human plasma, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

-

0-0.5 min: 5% B

-

0.5-2.5 min: Linear gradient to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.6-5.0 min: Return to 5% B and equilibrate

-

Mass Spectrometry

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Terfenadine | 472.3 | 436.3 | 25 |

| This compound | 475.3 | 439.3 | 25 |

Results and Discussion

This LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of terfenadine in human plasma. The use of a stable isotope-labeled internal standard, this compound, compensates for matrix effects and variations in instrument response, leading to high accuracy and precision.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of terfenadine.

Terfenadine Metabolism Pathway

Terfenadine is primarily metabolized by the cytochrome P450 enzyme CYP3A4 in the liver and intestines. The major metabolic pathway involves the oxidation of the tert-butyl group to form the active metabolite, fexofenadine.

Caption: Metabolic pathway of terfenadine to fexofenadine.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantitative analysis of terfenadine in human plasma. The method is sensitive, accurate, and precise, making it a valuable tool for pharmacokinetic and drug metabolism studies involving terfenadine. The detailed protocol and workflows provided in this application note can be readily implemented in a research laboratory setting.

References

Application Note: High-Throughput Quantification of Terfenadine in Human Plasma using Terfenadine-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of terfenadine in human plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs Terfenadine-d3, a stable isotope-labeled internal standard, to ensure high accuracy and precision. The sample preparation involves a straightforward protein precipitation technique, making it suitable for high-throughput bioanalytical workflows. This method is ideal for pharmacokinetic studies and drug monitoring in research and drug development settings.

Introduction

Terfenadine is a second-generation antihistamine that, despite being largely replaced in clinical use by its active metabolite fexofenadine, remains a critical compound for in-vitro and pre-clinical research, particularly in studies of drug metabolism and safety pharmacology. Accurate quantification of terfenadine in biological matrices like plasma is essential for these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response. This document provides a comprehensive protocol for the extraction and analysis of terfenadine from human plasma, validated to meet the rigorous standards of bioanalytical method development.

Experimental Protocols

Materials and Reagents

-

Terfenadine (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade Acetonitrile

-

HPLC-grade Methanol

-

Formic Acid

-

Ammonium Formate

-

Ultrapure Water

-